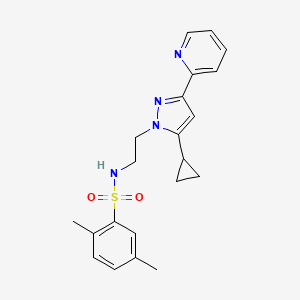
N-(2-(5-シクロプロピル-3-(ピリジン-2-イル)-1H-ピラゾール-1-イル)エチル)-2,5-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(2-(5-シクロプロピル-3-(ピリジン-2-イル)-1H-ピラゾール-1-イル)エチル)-2,5-ジメチルベンゼンスルホンアミドの科学研究における応用について包括的に分析します。
医薬品開発
この化合物は、特に特定の酵素や受容体の阻害剤として、新しい医薬品の開発において潜在的な可能性を示しています。 そのユニークな構造により、生物学的標的に作用して疾患経路を調節することが可能であり、腫瘍学、神経学、感染症などの分野における薬物開発の候補となっています .
抗菌剤
研究によると、この化合物の誘導体は、顕著な抗菌特性を示しています。 これらの特性により、特に薬剤耐性菌や真菌の対策において、新しい抗生物質や抗真菌剤の開発のための有望な候補となっています .
農業化学薬品
農業分野では、この化合物は、新しい殺虫剤や除草剤の開発の基礎として使用できます。 害虫や雑草における特定の生物学的プロセスを阻害する能力により、作物の保護と農業収量の向上のための貴重なツールとなっています .
化学プローブ
この化合物は、生物学研究における化学プローブとして使用できます。化学プローブは、細胞におけるタンパク質やその他の生体分子の機能を研究するために不可欠です。 この化合物の特異性と結合親和性により、さまざまな生物学的標的の役割を解明するのに役立ちます .
材料科学
材料科学では、この化合物は、ユニークな特性を持つ新しい材料を開発するために使用できます。 例えば、ポリマーやその他の材料への組み込みにより、機械的強度、熱安定性、または耐薬品性を向上させることができ、さまざまな産業用途に役立ちます .
診断ツール
この化合物のユニークな化学的特性は、新しい診断ツールの開発に役立てられます。 例えば、疾患を早期に検出するのに役立つバイオセンサーやイメージング剤の設計に使用でき、迅速な介入による患者転帰の改善につながります .
環境アプリケーション
この化合物は、特に汚染物質の検出と中和のための新しい方法の開発において、環境科学にも役割を果たすことができます。 その化学反応性は、特定の汚染物質を標的にするように調整することができ、環境モニタリングと修復の取り組みにおいて貴重な資産となります .
獣医学
獣医学では、この化合物は、動物の疾患治療の可能性を調査できます。 その薬理学的特性は、家畜やペットに影響を与える感染症、寄生虫病、またはその他の健康状態に対する新しい治療法の開発に役立つ可能性があります .
特性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-15-6-7-16(2)21(13-15)28(26,27)23-11-12-25-20(17-8-9-17)14-19(24-25)18-5-3-4-10-22-18/h3-7,10,13-14,17,23H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUSNAYOFSENBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Decahydrocyclohepta[c]pyrrole](/img/structure/B2483072.png)
![{1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2483073.png)

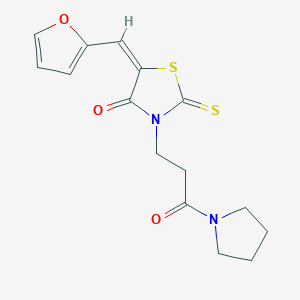
![2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483079.png)
![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)
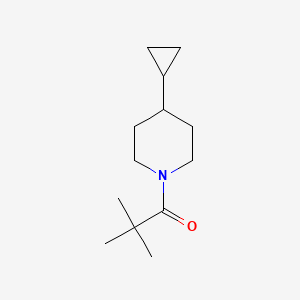
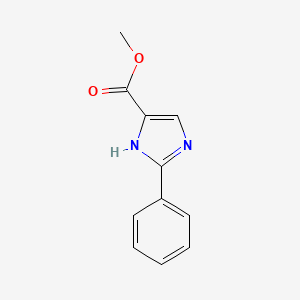
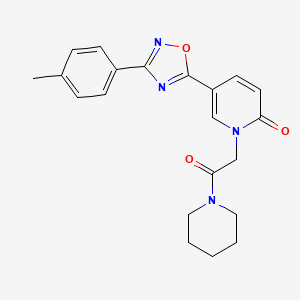
![Ethyl 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2483087.png)
![N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2483089.png)
![4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide](/img/structure/B2483090.png)
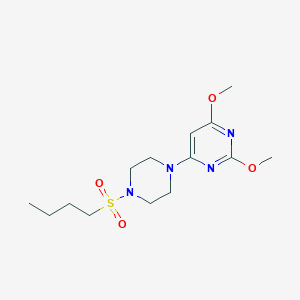
![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)
